molecular formula C12H10F3N3O4 B563632 Nilutamide-d6 CAS No. 1189477-66-4

Nilutamide-d6

Número de catálogo: B563632
Número CAS: 1189477-66-4
Peso molecular: 323.26 g/mol
Clave InChI: XWXYUMMDTVBTOU-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nilutamide-d6 es un derivado deuterado de Nilutamide, un antiandrógeno no esteroideo utilizado principalmente en el tratamiento del cáncer de próstata metastásico. El marcaje con deuterio es significativo para los estudios bioanalíticos, ya que permite la cuantificación y el análisis precisos del compuesto en muestras biológicas .

Mecanismo De Acción

Nilutamide-d6, al igual que Nilutamide, actúa como un antagonista del receptor de andrógenos. Compite con los andrógenos por la unión a los receptores de andrógenos, bloqueando así la acción de los andrógenos de origen adrenal y testicular. Esta inhibición evita la estimulación del crecimiento en tejidos prostáticos normales y malignos .

Análisis Bioquímico

Biochemical Properties

Nilutamide-d6, like Nilutamide, has a strong affinity for androgen receptors . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .

Cellular Effects

This compound, through its action on androgen receptors, influences various cellular processes. It blocks the action of androgens, which are known to stimulate the growth of normal and malignant prostatic tissue . This blockage can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with androgen receptors. It acts as a selective antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body . This can slow the progression of prostate cancer and extend life in men with the disease .

Temporal Effects in Laboratory Settings

Nilutamide, the non-deuterated form, has been associated with interstitial pneumonitis, which generally occurred within the first 3 months of therapy and resolved following discontinuance of the drug .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Nilutamide. Nilutamide is extensively metabolized in the liver and lungs by CYP isoenzymes .

Transport and Distribution

Nilutamide is known to be moderately bound to plasma proteins and minimally bound to erythrocytes .

Subcellular Localization

Given its mechanism of action, it is likely that this compound, like Nilutamide, is localized to the cytoplasm where it can interact with androgen receptors .

Métodos De Preparación

Análisis De Reacciones Químicas

Nilutamide-d6 experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

    Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos como el hidróxido de sodio.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados aminas.

Aplicaciones Científicas De Investigación

Synthesis of Nilutamide-d6

The synthesis of this compound involves a multi-step chemical process. A recent study successfully synthesized this compound using the Bucherer-Bergs hydantoin synthesis method, followed by oxidative N-arylation. This method yielded high isotopic purity, making this compound suitable as an internal standard in bioanalytical studies aimed at understanding the pharmacokinetics and adverse effects associated with nilutamide treatment .

Bioanalytical Applications

1. Pharmacokinetic Studies:
this compound serves as an internal standard in mass spectrometry-based bioanalytical methods. By comparing the pharmacokinetics of nilutamide and its deuterated form, researchers can gain insights into the drug's metabolism and elimination profiles. The use of deuterated compounds helps to minimize matrix effects and improve the accuracy of quantification in biological samples .

2. Detection Techniques:
Recent advancements have demonstrated the effectiveness of electrochemical sensors modified with nanomaterials for detecting nilutamide concentrations. For instance, a study reported a copper metal-organic framework combined with carbon nanofibers that significantly enhanced the electrochemical activity for measuring nilutamide levels in biological fluids. Such sensors can provide rapid and sensitive detection capabilities, crucial for therapeutic monitoring .

Case Studies

1. Clinical Efficacy and Safety:
A review highlighted that nilutamide is effective when used in combination with orchiectomy for advanced prostate cancer patients. However, it noted that nilutamide treatment did not significantly improve overall survival rates compared to other antiandrogens like bicalutamide and flutamide. The study emphasized the importance of monitoring adverse effects, which are often more pronounced with nilutamide .

2. Mechanistic Insights:
Research has shown that nilutamide acts by blocking androgen receptors, which inhibits the growth of both normal and malignant prostatic tissue. The pharmacodynamic properties of this compound allow researchers to study these mechanisms more precisely, particularly how deuterium labeling affects drug-receptor interactions and metabolic pathways .

Comparación Con Compuestos Similares

Nilutamide-d6 es único debido a su marcaje con deuterio, que aumenta su estabilidad y permite estudios analíticos precisos. Compuestos similares incluyen:

This compound destaca por su aplicación en estudios bioanalíticos detallados, proporcionando información crucial para el desarrollo de fármacos y el seguimiento terapéutico.

Actividad Biológica

Nilutamide-d6 is a deuterated derivative of nilutamide, a nonsteroidal antiandrogen primarily used in the treatment of prostate cancer. The biological activity of this compound is significant in both therapeutic contexts and research applications, particularly as an internal standard in pharmacokinetic studies. This article explores the compound's biological activity, its mechanism of action, and relevant research findings.

This compound functions as an androgen receptor antagonist , competing with natural androgens for binding to androgen receptors. This inhibition is crucial for managing androgen-sensitive prostate cancer by blocking testosterone's effects, which can promote the growth of prostate tissue. Research indicates that nilutamide can induce growth arrest and transient tumor regression through the inhibition of androgen-dependent DNA and protein synthesis .

Pharmacological Applications

This compound serves various roles in pharmacological studies:

  • Internal Standard : Used in quantitative analyses to assess nilutamide levels in biological samples.
  • Electrochemical Sensors : Developed for detecting nilutamide in biological fluids, aiding in monitoring drug levels and potential toxicities.
  • Cancer Research : Acts as a tool to study antiandrogenic drug effects on prostate cancer cell proliferation .

1. Case Studies

A notable case study involved a 66-year-old patient who exhibited a sustained response to nilutamide therapy for over 46 months after failing bicalutamide therapy. This highlights the potential efficacy of nilutamide and its derivatives in advanced prostate cancer treatment .

2. Toxicology and Side Effects

Research has identified several side effects associated with nilutamide treatment, including:

  • Visual Disturbances : Reported in 31–58% of patients.
  • Interstitial Pneumonitis : Occurred in 0.77–2.4% of cases, with higher incidence noted among Japanese patients (12.6%).
  • Hepatotoxicity : Rare but serious liver function abnormalities have been documented, with incidences varying from 2% to 33% .

Comparative Biological Activity

The following table summarizes the biological activities and side effects associated with nilutamide compared to other nonsteroidal antiandrogens (NSAAs):

Compound Androgen Receptor Antagonism Visual Disturbances (%) Interstitial Pneumonitis (%) Hepatotoxicity (%)
NilutamideYes31–580.77–2.42–33
FlutamideYes10–20<14–62
BicalutamideYes<10Rare<1

The synthesis of this compound typically involves the Bucherer-Bergs hydantoin synthesis method followed by oxidative N-arylation. This method has been refined to improve yields and minimize by-products, making it suitable for research applications .

Propiedades

IUPAC Name

3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXYUMMDTVBTOU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676068
Record name 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189477-66-4
Record name 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of synthesizing deuterium-labeled compounds like Nilutamide-d6 in pharmaceutical research?

A1: Stable, non-radioactive isotope-labeled compounds like this compound are increasingly important in drug discovery and bioanalytical research []. These compounds, acting as internal standards, enable researchers to study the pharmacokinetic properties of their unlabeled counterparts with higher accuracy and sensitivity. Modern bioanalytical techniques leverage these labeled compounds to trace the presence and transformation of drugs within biological samples, yielding critical information about drug metabolism and distribution. This data is essential for making informed decisions during the drug development process.

Q2: What challenges did the researchers face in synthesizing deuterium-labeled [2H6]-Nilutamide, and how did they overcome them?

A2: The synthesis of [2H6]-Nilutamide presented some challenges due to potential hydrogen-deuterium (H/D) exchange during the Bucherer-Bergs hydantoin synthesis, a crucial step in creating the molecule []. The researchers carefully investigated the reaction mechanism and identified the source of the potential H/D exchange. This understanding allowed them to optimize reaction conditions and successfully synthesize [2H6]-Nilutamide and its precursor, [2H6]-dimethylhydantoin, with the high isotopic purity required for their use as internal standards in bioanalytical studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.